molecular formula C11H18ClNS B14015204 N-benzyl-3-methylsulfanyl-propan-1-amine CAS No. 85485-76-3

N-benzyl-3-methylsulfanyl-propan-1-amine

Cat. No.: B14015204
CAS No.: 85485-76-3
M. Wt: 231.79 g/mol
InChI Key: CAHCJANGJAJCGY-UHFFFAOYSA-N
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Description

N-benzyl-3-methylsulfanyl-propan-1-amine is a chemical compound of interest in neuroscience and medicinal chemistry research. It features a propylamine structure, a key scaffold found in various biologically active molecules that interact with the central nervous system . The compound incorporates a benzyl group on the nitrogen atom and a methylsulfanyl (methylthio) moiety on the propane chain. The benzylamine group is a common structural element in compounds that target neurotransmitter systems , while the methylsulfanyl group is a notable functional group found in other research compounds, such as 3-(methylsulfanyl)propan-1-amine . As a propylamine derivative, this class of compounds is known to include substances that act as histamine H1 receptor antagonists . Furthermore, structurally related phenethylamine and amphetamine derivatives are extensively studied for their potent agonist activity at various serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B, and 5-HT2C) . The specific arrangement of substituents in this compound suggests potential research value for investigating the structure-activity relationships (SAR) of amine-containing compounds and their interactions with neurological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

85485-76-3

Molecular Formula

C11H18ClNS

Molecular Weight

231.79 g/mol

IUPAC Name

N-benzyl-3-methylsulfanylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H17NS.ClH/c1-13-9-5-8-12-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H

InChI Key

CAHCJANGJAJCGY-UHFFFAOYSA-N

Canonical SMILES

CSCCCNCC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-benzyl-3-methylsulfanyl-propan-1-amine typically involves:

  • Construction of the propan-1-amine backbone.
  • Introduction of the methylthio (–SCH3) group at the 3-position.
  • Attachment of the benzyl substituent on the nitrogen atom.

These steps may vary depending on the choice of starting materials, reagents, and reaction conditions but generally follow established organic synthesis principles.

Preparation of the Propan-1-amine Backbone with Methylthio Substitution

One common approach to prepare the 3-methylsulfanyl-propan-1-amine backbone is by starting from commercially available 3-bromopropan-1-amine or 3-chloropropan-1-amine derivatives, followed by nucleophilic substitution with a methylthiolate source such as sodium methylthiolate (NaSCH3). This substitution introduces the methylthio group at the 3-position:

$$
\text{3-bromopropan-1-amine} + \text{NaSCH}_3 \rightarrow \text{3-methylsulfanyl-propan-1-amine}
$$

This reaction is typically conducted under inert atmosphere in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–80 °C) to promote efficient substitution while minimizing side reactions.

N-Benzylation of 3-methylsulfanyl-propan-1-amine

The next critical step is the N-benzylation of the primary amine. This is generally achieved via reductive amination or direct alkylation:

  • Reductive amination: Reacting 3-methylsulfanyl-propan-1-amine with benzaldehyde forms an imine intermediate, which is subsequently reduced to the secondary amine using a hydride donor such as sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation with Pd/C under hydrogen atmosphere.

  • Direct alkylation: Reacting 3-methylsulfanyl-propan-1-amine with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) can also yield the N-benzylated product.

Among these, reductive amination is often preferred for better selectivity and yields, especially when sensitive functional groups are present.

Representative Detailed Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Description Yield / Notes
1. Nucleophilic substitution 3-bromopropan-1-amine, NaSCH3, DMF, 60 °C, 12 h Methylthiolate displaces bromide to form 3-methylsulfanyl-propan-1-amine High yield (>85%) reported in similar thioether syntheses
2. Imine formation 3-methylsulfanyl-propan-1-amine, benzaldehyde, room temp, 2 h Formation of imine intermediate in situ Monitored by TLC or NMR
3. Reductive amination NaBH(OAc)3, acetic acid, dichloromethane, room temp, 12 h Reduction of imine to this compound Yields typically 70–90% depending on purification

Alternative Catalytic Hydrogenation Method

Patent literature describes a method for N-benzylamine preparation via hydrogenation of imines formed from benzaldehydes and primary amines using palladium catalysts. This method can be adapted for this compound synthesis:

  • Imination: React benzaldehyde with 3-methylsulfanyl-propan-1-amine in toluene, removing water azeotropically to drive imine formation.
  • Hydrogenation: Catalytic hydrogenation of the imine using Pd/C under hydrogen atmosphere at room temperature or mild heating.

This approach offers high stereoselectivity and purity but requires handling of hydrogen gas and catalyst preparation.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution + reductive amination 3-bromopropan-1-amine, NaSCH3, benzaldehyde, NaBH(OAc)3 Moderate temp, inert atmosphere High yield, mild conditions, scalable Requires multi-step purification
Direct alkylation 3-methylsulfanyl-propan-1-amine, benzyl halide, base Room temp to reflux Simpler, fewer steps Possible over-alkylation, side reactions
Catalytic hydrogenation of imine (patented) Benzaldehyde, 3-methylsulfanyl-propan-1-amine, Pd/C, H2 Toluene, azeotropic removal of water, hydrogen atmosphere High purity, stereoselective Requires hydrogenation setup, catalyst handling

Research Findings and Notes

  • The reductive amination route is widely favored for its selectivity and compatibility with sensitive groups like methylthio substituents.
  • The methylthio group is stable under reductive amination conditions but care must be taken to avoid oxidation to sulfoxides or sulfones.
  • Catalytic hydrogenation methods provide an alternative with potential for stereocontrol if chiral catalysts or auxiliaries are employed.
  • Solvent choice and reaction atmosphere (inert vs. air) significantly affect the yield and purity of the final product.
  • Purification typically involves silica gel chromatography or recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methylsulfanyl-propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, alkyl halides.

Major Products Formed

Scientific Research Applications

N-benzyl-3-methylsulfanyl-propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-methylsulfanyl-propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-benzyl-3-methoxypropan-1-amine ()

  • Substituent : Methoxy (OMe) at C3.
  • Molecular Formula: C₁₁H₁₇NO (free base); C₁₁H₁₈ClNO (HCl salt).
  • Key Differences :
    • Electronic Effects : The methoxy group is electron-donating via resonance, whereas the methylsulfanyl group is weakly electron-donating but more polarizable due to sulfur’s larger atomic size.
    • Reactivity : Methoxy groups are less nucleophilic than thioethers, making the methylsulfanyl analogue more reactive in alkylation or oxidation reactions (e.g., conversion to sulfoxides).
    • Physical Properties : The HCl salt of the methoxy analogue has a molecular weight of 215.72 g/mol, slightly lower than the methylsulfanyl variant (estimated ~229.8 g/mol for C₁₁H₁₇NS·HCl).

N-benzyl-3-phenylpropan-1-amine ()

  • Substituent : Phenyl (C₆H₅) at C3.
  • Molecular Formula : C₁₆H₁₉N.
  • Hydrophobicity: The phenyl moiety enhances lipophilicity, which could improve membrane permeability in biological applications. Applications: Likely used in aromatic amine-based drug scaffolds, contrasting with the methylsulfanyl variant’s utility in sulfur-containing bioactive molecules.

N-benzylbut-3-en-1-amine ()

  • Substituent : Unsaturated butenyl chain.
  • Molecular Formula : C₁₁H₁₅N.
  • Key Differences :
    • Reactivity : The double bond in the butenyl chain allows for addition reactions (e.g., hydroamination), whereas the methylsulfanyl group may participate in oxidation or metal coordination.
    • Synthetic Utility : The unsaturated analogue serves as a precursor for cyclopropanation or polymerization, unlike the thioether’s role in sulfide oxidation pathways.

N-(3-Methoxybenzyl)-3-morpholinopropan-1-amine ()

  • Substituent : Morpholinyl (heterocyclic amine) and methoxybenzyl groups.
  • Molecular Formula : C₁₅H₂₄N₂O₂.
  • Key Differences :
    • Solubility : The morpholine ring enhances water solubility via hydrogen bonding, whereas the methylsulfanyl group may reduce solubility due to hydrophobic effects.
    • Biological Activity : Morpholine derivatives are common in kinase inhibitors, suggesting divergent therapeutic targets compared to the methylsulfanyl variant.

N-Alkyl-3-aminophenyl-5-olefinic Amines ()

  • Substituent: Olefinic (alkene) and aminophenyl groups.
  • Example: (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine.
  • Key Differences: Conjugation: The olefinic-aminophenyl structure enables conjugation for UV/Vis activity or polymer synthesis, unlike the non-conjugated methylsulfanyl analogue. Synthesis: Prepared via palladium-catalyzed coupling (), contrasting with thioether-focused methods like mercaptan alkylation.

Q & A

Q. Q. What waste management protocols apply to This compound?

  • Methodological Answer : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers and incinerate via licensed facilities. Document waste streams using SDS Section 13 guidelines and comply with REACH regulations .

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